Welcome to the BenchChem Online Store!
molecular formula C12H12N2O4 B8404076 6-(3-Carboxypropoxy)-2-oxo-1,2-dihydroquinoxaline

6-(3-Carboxypropoxy)-2-oxo-1,2-dihydroquinoxaline

Cat. No. B8404076
M. Wt: 248.23 g/mol
InChI Key: RBSJRPQJRKMCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04870175

Procedure details

2N-NaOH 6 ml was added to compound 914 (1 g, 3.6 mM, as the starting material) dissolved in 50% aqueous ethanol 50 ml and the mixture was stirred at room temperature for 1-1.5 hour. Dilute HCl was added to the reaction mixture to adjust it to an acidic pH, and the solvent was distilled off in vacuo. The residue was dried in vacuo to obtain crude 6-(3-carboxypropoxy)-2-oxo-1,2-dihydroquinoxaline (compound 938).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
compound 914
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17](=[O:22])[CH:16]=[N:15]2)=[O:7])C.Cl>C(O)C>[C:6]([CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17](=[O:22])[CH:16]=[N:15]2)([OH:7])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
compound 914
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CCCOC=1C=C2N=CC(NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1-1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
1.25 (± 0.25) h
Name
Type
product
Smiles
C(=O)(O)CCCOC=1C=C2N=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.